tert-Butyl (2,5-difluoropyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2,5-difluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12F2N2O2 and a molecular weight of 230.21 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-difluoropyridin-4-yl)carbamate typically involves the reaction of 2,5-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,5-difluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted pyridine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (2,5-difluoropyridin-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2,5-difluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate: Similar structure but with fluorine atoms at different positions on the pyridine ring.
tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: Contains a pyrrolo[2,3-b]pyridine core instead of a pyridine ring.
tert-Butyl (5-aminopyridin-2-yl)carbamate: Contains an amino group instead of fluorine atoms.
Uniqueness
tert-Butyl (2,5-difluoropyridin-4-yl)carbamate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with molecular targets. This positioning can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H12F2N2O2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
tert-butyl N-(2,5-difluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
UGTQTKFWGWDWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)F |
Origin of Product |
United States |
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